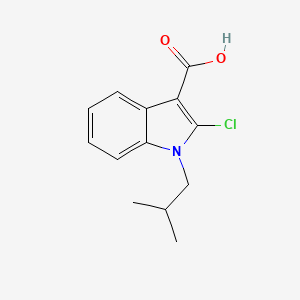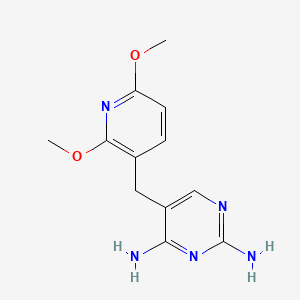
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-3-pyridyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-3-pyridyl)methyl)- is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves multi-component reactions. One common method is the condensation of carbonyl compounds with diamines. For instance, the synthesis of 2,4-diaminopyrimidine derivatives can be achieved through the reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate under ZnCl₂-catalyzed conditions . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal, providing a broad range of substituted pyrimidines .
Industrial Production Methods
Industrial production of pyrimidine derivatives often relies on scalable and efficient synthetic routes. The use of metal-catalyzed reactions, such as Cu-catalyzed cyclization of ketones with nitriles, allows for the production of diversely functionalized pyrimidines under basic conditions . These methods offer broad substrate scope and good functional group tolerance, making them suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-3-pyridyl)methyl)- undergoes various types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while reduction reactions may produce dihydropyrimidines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-3-pyridyl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-3-pyridyl)methyl)- involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and pyrimidines, which are building blocks of DNA and RNA. By inhibiting DHFR, the compound disrupts the synthesis of nucleic acids, leading to the death of rapidly dividing cells, such as bacteria .
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: An antibacterial drug that also inhibits DHFR.
Pyrimethamine: An antimalarial drug with a similar mechanism of action.
Methotrexate: An anticancer drug that targets DHFR.
Uniqueness
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-3-pyridyl)methyl)- is unique due to its specific structural features, such as the presence of the 2,6-dimethoxy-3-pyridyl group, which may enhance its selectivity and potency against certain biological targets .
Properties
CAS No. |
65873-69-0 |
|---|---|
Molecular Formula |
C12H15N5O2 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
5-[(2,6-dimethoxypyridin-3-yl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H15N5O2/c1-18-9-4-3-7(11(16-9)19-2)5-8-6-15-12(14)17-10(8)13/h3-4,6H,5H2,1-2H3,(H4,13,14,15,17) |
InChI Key |
GVQDDKFXRUBBDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)CC2=CN=C(N=C2N)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


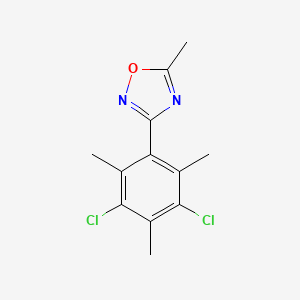

![(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14471154.png)
![[Gallanetriyltris(methylene)]tris(trimethylsilane)](/img/structure/B14471157.png)
![8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14471162.png)

![Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy-](/img/structure/B14471164.png)
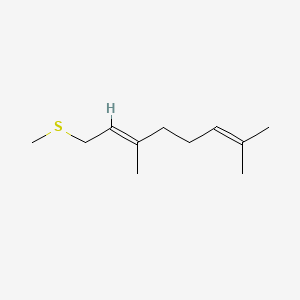
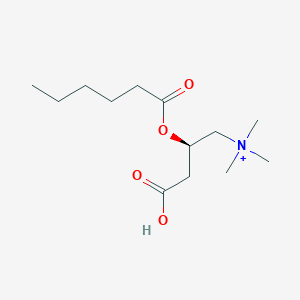
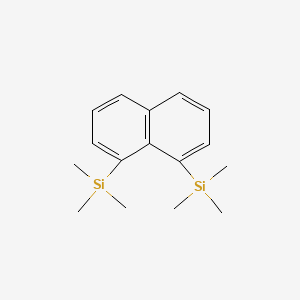
![Cuprate(3-), [4-(hydroxy-kappaO)-5-[[1-(hydroxy-kappaO)-3-sulfo-6-[[4-[(2,5,6-trichloro-4-pyrimidinyl)amino]phenyl]amino]-2-naphthalenyl]azo-kappaN1]-1,3-benzenedisulfonato(5-)]-, trisodium](/img/structure/B14471192.png)
![Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14471195.png)
![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)
